2-Methoxy-2-methylpropanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

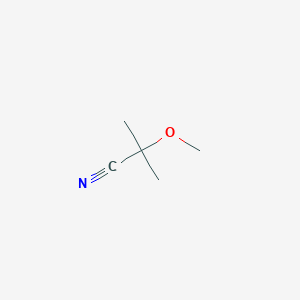

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-5(2,4-6)7-3/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREBWGAVFUQVPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503212 | |

| Record name | 2-Methoxy-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76474-09-4 | |

| Record name | 2-Methoxy-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-2-methylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methoxy-2-methylpropanenitrile chemical properties

2-Methoxy-2-methylpropanenitrile: A Technical Guide

Introduction

This compound, also known as 2-methoxyisobutyronitrile, is an organic compound with the molecular formula C₅H₉NO.[1][2] It presents as a colorless liquid with a distinct, strong odor.[1] This nitrile is primarily utilized as a crucial intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[1] Its unique structure, featuring both a methoxy group and a nitrile functional group on a tertiary carbon, imparts specific reactivity and makes it a subject of interest for potential therapeutic applications.[1] This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety protocols, tailored for researchers and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 76474-09-4 | [1][2] |

| Molecular Formula | C₅H₉NO | [1][2] |

| Molecular Weight | 99.13 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Strong | [1] |

| SMILES | CC(C)(C#N)OC | [1] |

| InChI Key | GREBWGAVFUQVPM-UHFFFAOYSA-N | [1] |

Hazard and Safety Information

This compound is a hazardous substance that requires careful handling. It is classified as a flammable liquid and is toxic upon ingestion, inhalation, or skin contact.[3] Adherence to safety protocols is critical to prevent exposure and ensure a safe laboratory environment.

| Hazard Statement | GHS Classification | Reference |

| H226: Flammable liquid and vapour | Flammable Liquid, Category 3 | [3][4] |

| H301: Toxic if swallowed | Acute Toxicity, Oral, Category 3 | [3] |

| H311: Toxic in contact with skin | Acute Toxicity, Dermal, Category 3 | [3] |

| H331: Toxic if inhaled | Acute Toxicity, Inhalation, Category 3 | [3] |

| H315: Causes skin irritation | Skin Irritation, Category 2 | [4] |

| H318: Causes serious eye damage | Serious Eye Damage, Category 1 | [4] |

| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure) | [4] |

| H360D: May damage the unborn child | Reproductive Toxicity, Category 1B | [4] |

Precautionary Measures:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5][6]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P403+P235: Store in a well-ventilated place. Keep cool.[5]

Chemical Reactivity and Transformations

The chemical behavior of this compound is dictated by its two primary functional groups: the nitrile and the methoxy group attached to a tertiary carbon.

Reactivity Overview

The presence of bulky substituents on the quaternary carbon center sterically hinders bimolecular nucleophilic substitution (SN2) reactions.[1] However, this structure favors unimolecular (SN1) pathways due to the electronic stabilization of the resulting carbocation intermediate by the adjacent methoxy group through resonance.[1] The nitrile group itself is susceptible to a range of transformations common to this functional class.

Specific Reactions

-

Oxidation: The nitrile group can be oxidized to the corresponding carboxylic acid, 2-methoxy-2-methylpropanoic acid.[1] Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1]

-

Reduction: The nitrile is readily reduced to a primary amine, 1-amino-2-methoxy-2-methylpropane.[1] A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this conversion.[1]

-

Nucleophilic Substitution: The nitrile carbon is electrophilic and can be attacked by strong nucleophiles. For instance, Grignard reagents can react with the nitrile to form an intermediate imine, which upon hydrolysis yields a ketone.[1]

Synthesis Protocol

The most common laboratory and industrial synthesis of this compound involves the nucleophilic substitution of a hydroxyl group from its corresponding alcohol precursor.[1]

Experimental Protocol: Synthesis from 2-Methoxy-2-methylpropanol

This protocol details the synthesis via a nucleophilic substitution reaction using sodium cyanide.

Objective: To synthesize this compound from 2-Methoxy-2-methylpropanol.

Materials:

-

2-Methoxy-2-methylpropanol

-

Sodium cyanide (NaCN)

-

Anhydrous basic solvent (e.g., Dimethyl sulfoxide - DMSO)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Methoxy-2-methylpropanol in the anhydrous basic solvent.

-

Addition of Cyanide: Carefully add sodium cyanide to the solution. Extreme caution is required when handling cyanide salts.

-

Reflux: Heat the reaction mixture to reflux under constant stirring. The reaction progress should be monitored using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography). The reaction typically requires several hours to reach completion.[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with water and brine to remove any remaining inorganic salts and solvent.

-

Drying and Filtration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate. Filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product is then purified by fractional distillation to yield pure this compound.[1]

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis due to its versatile reactivity.

-

Organic Synthesis: It is a key intermediate for constructing more complex molecular architectures.[1] The nitrile can be transformed into amines, carboxylic acids, or ketones, providing access to a wide range of chemical entities.

-

Pharmaceuticals: The compound is investigated as a precursor for the development of new drug candidates.[1] Its structural motif may be incorporated into molecules designed to interact with specific biological targets.

-

Agrochemicals: It is utilized in the manufacturing process of certain agricultural chemicals, such as pesticides and herbicides.[1]

Conclusion

This compound is a functionally rich organic intermediate with well-defined chemical properties and reactivity. Its synthesis is achievable through established protocols, though it requires stringent safety measures due to its toxicity and flammability. For researchers and drug development professionals, this compound offers a versatile platform for the synthesis of novel molecules with potential applications in medicine and agriculture. A thorough understanding of its handling requirements and chemical behavior is paramount for its effective and safe utilization in a research and development setting.

References

An In-Depth Technical Guide to 2-Methoxy-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methoxy-2-methylpropanenitrile, a key chemical intermediate in various synthetic applications. This document outlines its chemical identity, structural information, and known reactivity, with a focus on its relevance to pharmaceutical and agrochemical research and development.

Chemical Identity and Structure

This compound, also known as 2-methoxyisobutyronitrile, is an organic compound featuring both a methoxy and a nitrile functional group.[1][2] Its unique structure makes it a versatile building block in organic synthesis.[1]

Molecular Formula: C₅H₉NO[1][2]

The structural and identifying information for this compound is summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Weight | 99.13 g/mol [1] |

| InChI | InChI=1S/C5H9NO/c1-5(2,4-6)7-3/h1-3H3[1] |

| InChI Key | GREBWGAVFUQVPM-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC(C)(C#N)OC[1] |

Below is a 2D structural representation of the this compound molecule.

Physicochemical and Spectroscopic Data

Detailed experimental physicochemical and spectroscopic data for this compound are not widely available in the public domain. The compound is described as a colorless liquid with a strong odor.[1] Below is a table of computed and general properties.

| Property | Value/Description |

| Appearance | Colorless liquid with a strong odor[1] |

| Molecular Weight | 99.1311 g/mol [2] |

| Topological Polar Surface Area | 33 Ų[2] |

| Hydrogen Bond Donor Count | 0[2] |

| Hydrogen Bond Acceptor Count | 2[2] |

| Rotatable Bond Count | 1[2] |

Predicted mass spectrometry data indicates a monoisotopic mass of 99.068413911 Da.[2][3] The predicted collision cross-section values for various adducts have also been calculated.[3] While specific NMR, HPLC, and LC-MS data are mentioned as being available from some suppliers, the actual spectra are not publicly provided.[4]

Synthesis and Reactivity

3.1. Synthesis

The primary synthetic route to this compound is through the nucleophilic substitution of a suitable precursor.[1] A common method involves the reaction of 2-methoxy-2-methylpropanol with a cyanide source, such as sodium cyanide, under basic conditions.[1] The reaction typically requires reflux to proceed to completion.[1]

The general workflow for this synthesis is depicted below.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methoxy-2-methylpropanenitrile, a valuable intermediate in organic synthesis. This document outlines a detailed experimental protocol for its preparation via the methylation of 2-hydroxyisobutyronitrile (acetone cyanohydrin). Furthermore, it presents a thorough characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

This compound, also known as 2-methoxyisobutyronitrile, is a nitrile compound featuring a quaternary carbon substituted with a methoxy group. Its molecular formula is C₅H₉NO, and it has a molecular weight of 99.13 g/mol .[1] This unique structural arrangement makes it a versatile building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence of both a nitrile and a methoxy group allows for a variety of chemical transformations, making it a valuable intermediate for drug development and scientific research.

This guide details a reliable synthetic route to this compound and provides a comprehensive analysis of its spectroscopic properties to aid researchers in its synthesis, identification, and application.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the methylation of 2-hydroxyisobutyronitrile, which is readily prepared from acetone and a cyanide source.[2][3]

Synthesis Pathway Overview

The synthesis is a two-step process. The first step involves the formation of the cyanohydrin from acetone. The subsequent step is the methylation of the hydroxyl group to yield the final product.

Experimental Protocols

Step 1: Preparation of 2-Hydroxyisobutyronitrile (Acetone Cyanohydrin)

This procedure is adapted from established methods for the synthesis of acetone cyanohydrin.[2][4]

Materials:

-

Acetone

-

Sodium Cyanide (NaCN)

-

Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

In a well-ventilated fume hood, a solution of sodium cyanide (e.g., 9.7 moles) in water is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.[2]

-

Acetone (e.g., 12.3 moles) is added to the cyanide solution.[2]

-

The flask is cooled in an ice bath, and the solution is stirred vigorously.

-

Once the temperature of the mixture is below 15 °C, 40% sulfuric acid is added dropwise from the dropping funnel over a period of about three hours, maintaining the reaction temperature between 10-20 °C.[2]

-

After the addition is complete, stirring is continued for an additional 15 minutes.

-

The reaction mixture is then allowed to settle. The upper organic layer of acetone cyanohydrin is separated.

-

The aqueous layer is extracted three times with diethyl ether.[2]

-

The combined organic layer and ether extracts are dried over anhydrous sodium sulfate.

-

The ether and any unreacted acetone are removed by distillation.

-

The crude 2-hydroxyisobutyronitrile is then purified by vacuum distillation.

Step 2: Methylation of 2-Hydroxyisobutyronitrile

This proposed protocol is based on standard methylation procedures for alcohols, using dimethyl sulfate as the methylating agent.

Materials:

-

2-Hydroxyisobutyronitrile (from Step 1)

-

Sodium Hydride (NaH)

-

Dimethyl Sulfate ((CH₃)₂SO₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of sodium hydride (1.2 equivalents) in anhydrous THF is prepared.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of 2-hydroxyisobutyronitrile (1 equivalent) in anhydrous THF is added dropwise to the sodium hydride suspension. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the alkoxide.

-

Dimethyl sulfate (1.1 equivalents) is then added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Characterization

A comprehensive characterization of the synthesized this compound is crucial for confirming its identity and purity. The following sections detail the expected analytical data.

Physical Properties

| Property | Value |

| Molecular Formula | C₅H₉NO |

| Molecular Weight | 99.13 g/mol |

| Appearance | Colorless liquid |

| Odor | Strong odor |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on typical chemical shifts and fragmentation patterns for similar structures.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.4 | Singlet | 3H | -OCH₃ |

| ~1.5 | Singlet | 6H | -C(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~120 | -C≡N |

| ~70 | Quaternary Carbon (-C(OCH₃)-) |

| ~52 | -OCH₃ |

| ~25 | -C(CH₃)₂ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2940 | Medium | C-H stretch (alkane) |

| ~2240 | Medium | C≡N stretch (nitrile) |

| ~1460, 1380 | Medium | C-H bend (alkane) |

| ~1100 | Strong | C-O stretch (ether) |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Possible Fragment Ion |

| 99 | [M]⁺ (Molecular Ion) |

| 84 | [M - CH₃]⁺ |

| 73 | [M - CN]⁺ |

| 59 | [M - C₂H₄]⁺ |

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized product.

Safety Precautions

-

Sodium cyanide is highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available.

-

Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

-

Dimethyl sulfate is a potent carcinogen and is toxic. It should be handled with extreme care in a fume hood, and appropriate protective measures should be taken to avoid contact and inhalation.

-

Acetone cyanohydrin is toxic and can release hydrogen cyanide. It should be handled in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound via the methylation of 2-hydroxyisobutyronitrile. The guide also includes comprehensive predicted characterization data to aid in the identification and quality control of the synthesized product. The provided workflows and safety information are intended to facilitate the safe and efficient production of this important chemical intermediate for research and development purposes.

References

Spectroscopic Profile of 2-Methoxy-2-methylpropanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-methoxy-2-methylpropanenitrile (C₅H₉NO), a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.[1] Due to the limited availability of experimentally derived spectra in public databases, this guide utilizes predicted data and analysis of structurally analogous compounds to provide a robust spectroscopic profile. The information herein is intended to support research, drug development, and quality control activities.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique chemical structure featuring a nitrile group and a methoxy group attached to a tertiary carbon.[1] This arrangement dictates its characteristic spectroscopic features. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The anticipated spectroscopic data for this compound are summarized in the tables below. These values are based on established chemical shift and fragmentation principles, as well as data from similar structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₂ | ~1.4 - 1.6 | Singlet | 6H |

| -OCH₃ | ~3.2 - 3.4 | Singlet | 3H |

Predicted based on the analysis of similar aliphatic compounds containing gem-dimethyl and methoxy groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| -C (CH₃)₂ | ~25 - 30 |

| -C (CH₃)₂ | ~70 - 75 |

| -C N | ~120 - 125 |

| -OC H₃ | ~50 - 55 |

Predicted based on characteristic chemical shifts for quaternary carbons, nitriles, and methoxy groups.[2]

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C-H (alkane) stretch | 2850 - 3000 | Medium to Strong |

| C≡N (nitrile) stretch | 2240 - 2260 | Medium, Sharp |

| C-O (ether) stretch | 1080 - 1150 | Strong |

Predicted based on typical infrared absorption frequencies for aliphatic nitriles and ethers.

Table 4: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 100.0757 |

| [M+Na]⁺ | 122.0576 |

| [M]⁺ | 99.0679 |

Data sourced from predicted values on PubChem.[3]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Temperature: 298 K (25 °C).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 8-16.

-

Spectral Width: 0-12 ppm.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Width: 0-220 ppm.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the spectrum using the solvent residual peak or TMS.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

-

Data Acquisition and Processing:

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC) inlet.

-

For direct insertion, dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane), apply it to the probe, and allow the solvent to evaporate.

-

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300.

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum.

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions. The most intense peak in the spectrum is designated as the base peak with a relative abundance of 100%.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Caption: Workflow of Spectroscopic Analysis.

References

Solubility of 2-Methoxy-2-methylpropanenitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-2-methylpropanenitrile, a bifunctional molecule featuring both a nitrile and an ether group, serves as a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its solubility profile in various organic solvents is a critical parameter for its application in synthesis, purification, and formulation. This technical guide provides an overview of its expected solubility, a detailed experimental protocol for its determination, and a workflow for solubility assessment.

Qualitative Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound (C₅H₉NO) contains both polar and non-polar regions, suggesting a degree of solubility in a range of organic solvents.

-

Nitrile Group (-C≡N): The carbon-nitrogen triple bond is highly polar, contributing to dipole-dipole interactions. This polarity suggests solubility in polar aprotic solvents such as acetone and acetonitrile, and to some extent in polar protic solvents like lower alcohols (e.g., methanol, ethanol).[1][2][3][4]

-

Ether Group (-O-): The ether linkage is also polar, and the oxygen atom can act as a hydrogen bond acceptor.[5][6][7] This enhances solubility in protic solvents. Ethers are generally good solvents for a wide range of organic compounds.[7][8]

-

Alkyl Backbone: The tertiary butyl-like structure is non-polar and will contribute to its solubility in non-polar solvents such as diethyl ether and hydrocarbons.

Based on these structural features, this compound is expected to be miscible with or highly soluble in a broad range of common organic solvents, including:

-

Polar Aprotic Solvents: Acetone, ethyl acetate, acetonitrile, tetrahydrofuran (THF), and dichloromethane.

-

Polar Protic Solvents: Methanol, ethanol, and isopropanol.

-

Non-Polar Solvents: Diethyl ether and, to a lesser extent, hydrocarbon solvents like hexanes.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) for this compound in various organic solvents has not been published. To obtain precise solubility values, experimental determination is necessary. The following section details a standard protocol for such a measurement.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[9][10] It involves creating a saturated solution and then measuring the concentration of the solute in that solution.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with a UV detector (HPLC-UV))

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved liquid nitrile is essential to ensure saturation.[9]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures using an orbital shaker or vortex mixer for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached.[11][12] The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved nitrile to settle.[10]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved microdroplets.

-

Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Concentration Analysis:

-

Prepare a series of calibration standards of this compound in the same organic solvent.

-

Analyze the calibration standards and the diluted sample using a suitable analytical method (e.g., GC-FID or HPLC-UV).

-

Construct a calibration curve by plotting the instrument response against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the specific organic solvent at the experimental temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This compound is anticipated to exhibit good solubility in a wide array of common organic solvents due to its combined nitrile, ether, and alkyl functionalities. For precise quantitative data, which is crucial for process development and formulation, the standardized shake-flask method provides a reliable experimental approach. The protocol and workflow detailed in this guide offer a robust framework for researchers and scientists to determine the solubility of this and other similar compounds.

References

- 1. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [allen.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. collegedunia.com [collegedunia.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. psiberg.com [psiberg.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. youtube.com [youtube.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. 2.4. Thermodynamic Solubility Measurement [bio-protocol.org]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. enamine.net [enamine.net]

Thermal Stability and Decomposition of 2-Methoxy-2-methylpropanenitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-2-methylpropanenitrile, a nitrile compound with the chemical formula C5H9NO, serves as a valuable intermediate in various chemical syntheses. Understanding its thermal stability and decomposition characteristics is paramount for ensuring safe handling, storage, and application in research and development, particularly within the pharmaceutical and chemical industries. This technical guide aims to provide a comprehensive overview of the available information regarding the thermal properties of this compound.

Molecular Structure and Properties:

-

Molecular Formula: C5H9NO

-

Molecular Weight: 99.13 g/mol

-

CAS Number: 76474-09-4

-

Appearance: Colorless liquid[1]

Thermal Stability and Decomposition Analysis

Despite a thorough review of available scientific literature and safety data, specific quantitative data from thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for this compound is not publicly available. This includes the absence of specific decomposition temperatures, onset temperatures for thermal runaway, and detailed TGA curves that would illustrate weight loss as a function of temperature.

In the absence of direct experimental data for this compound, a general understanding of the thermal decomposition of related compounds can provide some insight. For instance, studies on the thermal degradation of other organic nitriles, such as polyacrylonitrile, indicate that decomposition can yield products like hydrogen cyanide and various other nitriles, with the product distribution being temperature-dependent[2]. Additionally, research on the thermal decomposition of compounds containing methoxy groups, like 2-methoxyethanol, highlights that the C-O and C-C bonds are often the weakest and most susceptible to cleavage at elevated temperatures[3]. However, it is crucial to emphasize that these are general observations and may not be directly applicable to the specific decomposition behavior of this compound.

Predicted Decomposition Pathway

Without experimental data on the decomposition products, a putative decomposition pathway can be hypothesized based on the principles of organic chemistry. The presence of a quaternary carbon, a nitrile group, and a methoxy group suggests that thermal stress could lead to fragmentation through various radical mechanisms.

Caption: Hypothetical thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

While specific experimental data for this compound is unavailable, the following general methodologies are standard for assessing the thermal stability of liquid chemical compounds.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is used to determine the temperature and heat flow associated with thermal transitions in a material.

A generic experimental workflow for DSC analysis is as follows:

Caption: General experimental workflow for Differential Scanning Calorimetry.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of materials.

A generic experimental workflow for TGA analysis is as follows:

Caption: General experimental workflow for Thermogravimetric Analysis.

Conclusion and Recommendations

The lack of publicly available experimental data on the thermal stability and decomposition of this compound represents a significant knowledge gap. For any application involving this compound where it may be subjected to elevated temperatures, it is strongly recommended that experimental thermal analysis, such as DSC and TGA, be conducted. Such studies are essential for a comprehensive risk assessment and the development of safe operating procedures. Researchers and drug development professionals should exercise caution and assume the compound may be thermally labile, taking appropriate safety precautions to mitigate potential hazards.

References

An In-depth Technical Guide to 2-Methoxy-2-methylpropanenitrile: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-2-methylpropanenitrile (also known as 2-methoxyisobutyronitrile), a key intermediate in organic synthesis. This document details its discovery and historical synthesis, outlines a detailed experimental protocol for its preparation, and presents a thorough characterization using various analytical techniques. The information is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis and drug development.

Introduction

This compound is a colorless liquid with a characteristic strong odor, identified by the CAS number 76474-09-4.[1] Its molecular formula is C₅H₉NO, and it has a molecular weight of 99.13 g/mol .[1] The molecule features a quaternary carbon substituted with a methoxy group, a nitrile group, and two methyl groups. This unique structure makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Discovery and History

Synthesis

The primary and most documented method for the synthesis of this compound is through the etherification of a cyanohydrin, specifically 2-hydroxyisobutyronitrile.[2] This reaction is a nucleophilic substitution where the hydroxyl group is replaced by a methoxy group.

Synthesis from 2-Hydroxyisobutyronitrile

This process involves the reaction of 2-hydroxyisobutyronitrile with methanol in the presence of a catalyst. A detailed experimental protocol is provided below, based on the procedure outlined in US Patent 4,864,051.[2]

Materials:

-

2-Hydroxyisobutyronitrile (1.09 mol)

-

Zinc chloride, freshly fused (1.09 mol)

-

Anhydrous methanol (100 ml)

-

Ether

-

Sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

A solution of freshly fused zinc chloride (149 g, 1.09 mol) in anhydrous methanol (100 ml) is prepared.

-

To this solution, 2-hydroxyisobutyronitrile (100 ml, 93 g, 1.09 mol) is added.

-

The reaction mixture is heated in an oil bath at 60°C for 12 hours.

-

After cooling to room temperature, the mixture is poured onto ice.

-

The aqueous mixture is extracted three times with 200 ml portions of ether.

-

The combined ether extracts are dried over anhydrous sodium sulfate.

-

The solvent is removed by evaporation.

-

The resulting residue is distilled to afford this compound.

Yield: 51%[2] Boiling Point of Product: 117-118°C[2]

Logical Workflow for Synthesis

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution reaction. The Lewis acid catalyst, zinc chloride, activates the hydroxyl group of the cyanohydrin, making it a better leaving group (as water). The methanol then acts as a nucleophile, attacking the carbocation intermediate to form the ether linkage.

Physicochemical Properties and Spectroscopic Data

A comprehensive collection of physical and spectroscopic data is essential for the identification and characterization of this compound.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO | [1] |

| Molecular Weight | 99.13 g/mol | [1] |

| Boiling Point | 117-118 °C | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Strong | [1] |

Spectroscopic Data

While a complete set of spectral data from a single source is not available, the following represents typical expected values based on the structure and data from related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two singlets.

-

A singlet corresponding to the six equivalent protons of the two methyl groups.

-

A singlet corresponding to the three protons of the methoxy group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum is expected to show four distinct signals.

-

A signal for the quaternary carbon bonded to the oxygen and nitrile group.

-

A signal for the carbon of the nitrile group.

-

A signal for the carbons of the two equivalent methyl groups.

-

A signal for the carbon of the methoxy group.

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by the following key absorption bands:

-

A sharp, medium-intensity peak around 2240 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.

-

C-H stretching vibrations from the methyl and methoxy groups in the region of 2800-3000 cm⁻¹.

-

A C-O (ether) stretching vibration, typically in the 1050-1150 cm⁻¹ region.

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 99. Key fragmentation patterns would likely involve the loss of a methyl group (M-15), a methoxy group (M-31), and cleavage of the C-C bond adjacent to the nitrile group.

Chemical Reactions

This compound can undergo several chemical transformations, making it a useful synthetic intermediate.

-

Reduction: The nitrile group can be reduced to a primary amine (2-methoxy-2-methylpropan-1-amine) using reducing agents such as lithium aluminum hydride.[2]

-

Oxidation: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, although this may be challenging due to the sterically hindered nature of the molecule.

-

Grignard Reaction: The nitrile group can react with Grignard reagents to form ketones after hydrolysis.

Safety and Handling

This compound is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable intermediate in organic synthesis with a straightforward preparative route from commercially available starting materials. This guide provides a detailed overview of its synthesis, characterization, and chemical properties, serving as a practical resource for chemists in research and development. Further studies to fully elucidate its spectroscopic properties and explore its reactivity in various synthetic applications are warranted.

References

Theoretical Insights into 2-Methoxy-2-methylpropanenitrile: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-2-methylpropanenitrile, a molecule of interest in organic synthesis and as a potential pharmacophore, possesses a unique combination of a quaternary carbon center, a nitrile group, and a methoxy group. These structural features impart specific electronic and steric properties that dictate its reactivity and potential biological activity. This technical guide provides a comprehensive overview of the theoretical studies on this compound, focusing on its molecular structure, electronic properties, and vibrational characteristics as elucidated by computational chemistry methods. Due to the limited availability of direct theoretical studies on this specific molecule, this guide leverages data from closely related structures, primarily 2-methylpropanenitrile (isobutyronitrile), and established theoretical principles to project the molecular properties and the influence of the methoxy substituent.

Molecular Geometry and Conformational Analysis

The three-dimensional structure of this compound is crucial for understanding its interactions with other molecules. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for determining optimized molecular geometries.

Computational Methodology for Geometry Optimization

The optimized geometry of a molecule corresponds to the minimum energy arrangement of its atoms. This is typically achieved through calculations that iteratively adjust the atomic coordinates to find the lowest point on the potential energy surface. A common and reliable method for this purpose is DFT using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.

Experimental Protocol: Geometry Optimization

-

Initial Structure Generation: A plausible 3D structure of the molecule is generated using molecular modeling software.

-

Computational Method Selection: The DFT method is chosen, specifying the exchange-correlation functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)).

-

Energy Minimization: The calculation is run to find the geometry that minimizes the electronic energy of the molecule.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true minimum (i.e., no imaginary frequencies).

Predicted Molecular Geometry

Table 1: Predicted Optimized Geometrical Parameters for this compound (based on analogous structures)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-CN | ~1.47 |

| C≡N | ~1.16 |

| C-CH3 | ~1.54 |

| C-O | ~1.43 |

| O-CH3 | ~1.42 |

| Bond Angles (°) ** | |

| C-C-CN | ~110 |

| CH3-C-CH3 | ~111 |

| C-C-O | ~108 |

| C-O-CH3 | ~112 |

| Dihedral Angles (°) ** | |

| H3C-C-O-CH3 | ~180 (anti) or ~60 (gauche) |

Note: These are estimated values. Actual values would require specific DFT calculations.

The rotation around the C2-O bond introduces the possibility of different conformers (rotational isomers). A conformational analysis would be necessary to determine the relative energies of the anti and gauche conformers.

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule, such as the distribution of electron density and the energies of its molecular orbitals, are fundamental to its reactivity.

Frontier Molecular Orbital (FMO) Theory

According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).

Electronic Properties of this compound

While a full molecular orbital analysis of this compound is not available, some theoretical data suggests that its HOMO energy is approximately -7.9 eV. A significant finding is that the localization of the HOMO shifts from the nitrile group in propanenitrile to the methoxy oxygen in this compound. This indicates that the methoxy group plays a dominant role in the molecule's nucleophilic character.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value/Description |

| HOMO Energy | ~ -7.9 eV |

| LUMO Energy | Not available |

| HOMO-LUMO Gap | Not available |

| HOMO Localization | Primarily on the methoxy oxygen atom |

| LUMO Localization | Expected to be on the π* orbital of the nitrile group |

| Dipole Moment | Expected to be significant due to the electronegative N and O atoms |

The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests the opposite.

Vibrational Analysis

Vibrational spectroscopy (infrared and Raman) is a key experimental technique for identifying and characterizing molecules. Computational methods can predict the vibrational frequencies and intensities, aiding in the interpretation of experimental spectra.

Computational Methodology for Vibrational Analysis

The same DFT calculation that is used for geometry optimization also provides the necessary data for a vibrational analysis. The second derivatives of the energy with respect to the atomic positions are calculated to determine the force constants, which in turn yield the vibrational frequencies.

Experimental Protocol: Vibrational Frequency Calculation

-

Optimized Geometry: Start with the previously optimized molecular geometry.

-

Frequency Calculation: Perform a frequency calculation at the same level of theory used for the optimization (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Scaling: The calculated frequencies are often systematically higher than experimental values. They are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

-

Visualization: The vibrational modes corresponding to each frequency can be visualized to understand the nature of the atomic motions.

Predicted Vibrational Frequencies

The vibrational spectrum of this compound will be characterized by several key stretching and bending modes.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| C≡N stretch | 2240 - 2260 | A strong, sharp band characteristic of the nitrile group. |

| C-H stretch (methyl) | 2850 - 3000 | Multiple bands corresponding to symmetric and asymmetric stretching. |

| C-O stretch | 1050 - 1150 | Stretching of the C-O single bonds. |

| CH₃ bend | 1350 - 1470 | Bending vibrations of the methyl groups. |

The exact positions of these bands will be influenced by the coupling of vibrations and the overall molecular structure.

Conclusion

This technical guide has provided a theoretical overview of the molecular structure, electronic properties, and vibrational spectrum of this compound based on established computational chemistry principles and data from analogous molecules. The key takeaways for researchers, scientists, and drug development professionals are:

-

The molecule possesses a stable tetrahedral geometry at the central carbon.

-

The methoxy group is predicted to be the primary site of nucleophilic attack, as indicated by the localization of the HOMO on the oxygen atom.

-

The nitrile group provides a potential site for electrophilic attack and is characterized by a strong and distinct C≡N stretching vibration in the infrared spectrum.

While this guide offers valuable theoretical insights, it is important to emphasize that these are predictions. Detailed experimental studies and dedicated high-level computational analyses of this compound are necessary to fully validate and expand upon these findings. Such studies would provide a more precise understanding of its properties and could be instrumental in the rational design of new synthetic routes and the development of novel therapeutic agents.

Potential Reactivity of 2-Methoxy-2-methylpropanenitrile with Common Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential reactivity of 2-Methoxy-2-methylpropanenitrile with a range of common laboratory reagents. The presence of a sterically hindered nitrile group alpha to a quaternary carbon containing a methoxy group dictates its unique chemical behavior. This document outlines expected reactions, provides detailed experimental protocols for key transformations, and summarizes quantitative data where available.

Hydrolysis

The hydrolysis of the nitrile group in this compound can be achieved under acidic, basic, or catalytic conditions to yield either the corresponding carboxylic acid or amide. The steric hindrance around the nitrile group generally necessitates more forcing conditions for traditional acid or base-catalyzed hydrolysis compared to unhindered nitriles.

Acid-Catalyzed Hydrolysis

Under strong acidic conditions, this compound is expected to hydrolyze to 2-methoxy-2-methylpropanoic acid. The reaction proceeds through a protonated nitrile intermediate, which is then attacked by water. Subsequent tautomerization and further hydrolysis of the resulting amide lead to the carboxylic acid and an ammonium salt.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane or water), add a concentrated strong acid such as sulfuric acid or hydrochloric acid (e.g., 6 M HCl, 5-10 eq).

-

Heat the mixture to reflux (typically 100-110 °C) and monitor the reaction progress by TLC or GC analysis. Due to steric hindrance, prolonged reaction times (24-48 hours) may be necessary.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaOH solution) to pH ~8-9.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

-

Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to pH ~1-2, leading to the precipitation of the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

| Reagent | Conditions | Product | Yield |

| 6 M HCl | Reflux, 24-48 h | 2-Methoxy-2-methylpropanoic Acid | Moderate to Good |

| Conc. H₂SO₄ | Reflux, 24-48 h | 2-Methoxy-2-methylpropanoic Acid | Moderate to Good |

Table 1: Summary of Acid-Catalyzed Hydrolysis Conditions.

Alkaline Hydrolysis

Alkaline hydrolysis of this compound will yield the corresponding carboxylate salt, which upon acidic workup, gives 2-methoxy-2-methylpropanoic acid. This reaction proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon.

Experimental Protocol: Alkaline Hydrolysis

-

Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of methanol and water.

-

Add a concentrated aqueous solution of a strong base like sodium hydroxide or potassium hydroxide (e.g., 40% NaOH, 5-10 eq).

-

Heat the mixture to reflux (typically 100-110 °C) for an extended period (24-72 hours), monitoring by TLC or GC.

-

After completion, cool the reaction to room temperature and acidify with a strong acid (e.g., concentrated HCl) to a pH of 1-2.

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid. A protocol for the hydrolysis of the corresponding methyl ester to 2-methoxy-2-methylpropanoic acid in 67% yield has been reported, suggesting similar efficacy for the nitrile under appropriate conditions.[1]

| Reagent | Conditions | Product | Yield |

| 40% NaOH (aq) | Reflux, 24-72 h | 2-Methoxy-2-methylpropanoic Acid | Moderate |

| 40% KOH (aq) | Reflux, 24-72 h | 2-Methoxy-2-methylpropanoic Acid | Moderate |

Table 2: Summary of Alkaline Hydrolysis Conditions.

Catalytic Hydration to Amide

Due to the often harsh conditions required for acid or base-catalyzed hydrolysis, which can lead to decomposition or unwanted side reactions, catalytic methods for the hydration of nitriles to amides are highly valuable, especially for sterically hindered substrates. Platinum-based catalysts, such as the Ghaffar-Parkins catalyst, have been shown to be effective for the hydration of tertiary nitriles under neutral and mild conditions.[2][3]

Experimental Protocol: Platinum-Catalyzed Hydration

-

In a reaction vessel, combine this compound (1.0 eq), a platinum catalyst (e.g., [PtH{(PMe₂O)₂H}(PMe₂OH)]) (0.5-1 mol%), and a solvent mixture (e.g., water/2-propanol).

-

Heat the reaction mixture to 80 °C and stir until the reaction is complete as indicated by TLC or GC analysis.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The crude amide can be purified by column chromatography or recrystallization to afford pure 2-Methoxy-2-methylpropanamide.

| Catalyst | Conditions | Product | Yield |

| Ghaffar-Parkins Catalyst | 80 °C, H₂O/iPrOH | 2-Methoxy-2-methylpropanamide | High |

| Amorphous MnO₂ | 30-100 °C, H₂O (flow) | 2-Methoxy-2-methylpropanamide | High |

Table 3: Summary of Catalytic Hydration Conditions.

Reduction

The nitrile group of this compound can be reduced to a primary amine, 1-amino-2-methoxy-2-methylpropane, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction with LiAlH₄

-

To a stirred suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in the same solvent dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours (4-12 h), monitoring the reaction progress by TLC.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting mixture at room temperature for 30 minutes, then filter the granular precipitate and wash it thoroughly with diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

-

The product, 1-amino-2-methoxy-2-methylpropane, can be purified by distillation.

| Reagent | Conditions | Product | Yield |

| LiAlH₄ | Reflux in Et₂O or THF | 1-Amino-2-methoxy-2-methylpropane | Good to High |

Table 4: Summary of Reduction Conditions.

Reaction with Organometallic Reagents

Grignard reagents react with nitriles to form ketones after hydrolysis of the intermediate imine salt. The reaction of this compound with a Grignard reagent (R-MgX) would be expected to yield a ketone after acidic workup. Due to the steric hindrance of the nitrile, the use of a copper(I) salt as a catalyst may be beneficial.[4]

Experimental Protocol: Reaction with a Grignard Reagent

-

To a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add the Grignard reagent (e.g., methylmagnesium bromide, 1.2-1.5 eq) dropwise.

-

After the addition, allow the mixture to warm to room temperature and stir for several hours (2-12 h). Heating to reflux may be necessary for less reactive Grignard reagents or due to the steric hindrance of the nitrile.

-

Monitor the reaction by TLC or GC.

-

Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute HCl.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting ketone can be purified by column chromatography or distillation.

| Reagent | Conditions | Product | Yield |

| CH₃MgBr | Reflux in Et₂O | 3-Methoxy-3-methyl-2-butanone | Moderate |

| PhMgBr | Reflux in Et₂O | 2-Methoxy-2-methyl-1-phenyl-1-propanone | Moderate |

Table 5: Summary of Grignard Reaction Conditions.

Oxidation

The oxidation of a tertiary nitrile, such as this compound, with strong oxidizing agents like potassium permanganate (KMnO₄) is not a straightforward reaction. Unlike compounds with benzylic hydrogens, there is no readily abstractable hydrogen at the alpha-position. Under harsh conditions (e.g., hot, concentrated KMnO₄), oxidative cleavage of C-C bonds could occur, leading to a mixture of products including acetone and carbon dioxide. The nitrile group itself is generally resistant to oxidation under these conditions.

Due to the lack of a predictable and high-yielding reaction pathway, the oxidation of this compound with common strong oxidizing agents is not considered a synthetically useful transformation.

Alternative Reactivity: Ritter and Pinner Reactions

Given the tertiary nature of the carbon atom bearing the methoxy and nitrile groups, this compound could potentially undergo reactions involving a stabilized tertiary carbocation intermediate under strong acid conditions.

-

Ritter Reaction: In the presence of a strong acid and a source of a stable carbocation (e.g., from a tertiary alcohol or alkene), this compound could act as the nucleophile to form an N-alkyl amide after hydrolysis of the intermediate nitrilium ion.[2][5][6][7][8]

-

Pinner Reaction: In the presence of an alcohol and a strong acid (like anhydrous HCl), this compound could undergo a Pinner reaction to form an imino ester salt. However, this reaction is noted to be less effective for sterically hindered nitriles.[3][9]

These alternative pathways should be considered when subjecting this compound to strongly acidic conditions, especially in the presence of other potential reactants.

Conclusion

This compound exhibits a range of reactivity primarily centered around its sterically hindered nitrile group. While traditional hydrolysis, reduction, and Grignard reactions are feasible, the steric bulk at the alpha-position often necessitates more forcing conditions or the use of specific catalytic systems for optimal results. Catalytic hydration to the amide offers a mild and selective alternative to harsh hydrolytic methods. The oxidation of this molecule is expected to be challenging and likely unselective. The potential for carbocation-mediated reactions like the Ritter reaction under strongly acidic conditions presents an interesting avenue for further investigation and should be a consideration in synthetic planning. This guide provides a foundational understanding for researchers and professionals working with this and structurally related compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. orgsyn.org [orgsyn.org]

- 4. Oxonitriles: A Grignard Addition-Acylation Route to Enamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide [organic-chemistry.org]

- 7. US7563920B2 - Methods for preparing 2-methoxyisobutylisonitrile and tetrakis(2-methoxyisobutylisonitrile)copper(I) tetrafluoroborate - Google Patents [patents.google.com]

- 8. oatext.com [oatext.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The 2-Methoxypropyl (MOP) Group as a Protective Strategy for Alcohols

A Note on 2-Methoxy-2-methylpropanenitrile: Initial searches for the use of this compound as a protecting group did not yield specific information or established protocols. However, the structurally related 2-methoxypropyl (MOP) group, derived from 2-methoxypropene, is a well-documented and effective protecting group for alcohols. This document will focus on the application and protocols for the MOP protecting group.

Introduction

In the realm of multi-step organic synthesis, the selective protection and deprotection of functional groups is a critical strategy. The 2-methoxypropyl (MOP) group is an acetal-type protecting group for alcohols, prized for its ease of introduction, stability under basic and nucleophilic conditions, and mild acidic cleavage.[1][2] This makes it a valuable tool for researchers, scientists, and drug development professionals, particularly in the synthesis of complex molecules like carbohydrates and natural products. The MOP group is introduced via the acid-catalyzed addition of an alcohol to 2-methoxypropene.[3]

Mechanism of Protection and Deprotection

The formation of a MOP ether proceeds through the protonation of 2-methoxypropene to form a resonance-stabilized oxocarbenium ion. This electrophile is then trapped by the alcohol to form the protected ether. Deprotection is the reverse process, involving protonation of the ether oxygen, followed by elimination to regenerate the alcohol and form acetone and methanol as byproducts.

Diagram: General scheme for the protection and deprotection of an alcohol using the MOP group.

References

Application Notes: 2-Methoxy-2-methylpropanenitrile for the Protection of Aldehydes and Ketones

Introduction

In organic synthesis, the protection of reactive functional groups is a critical strategy to prevent undesired side reactions. Aldehydes and ketones, with their electrophilic carbonyl carbon, are susceptible to nucleophilic attack and often require protection during multi-step synthetic sequences. While various protecting groups for carbonyls exist, the use of 2-methoxy-2-methylpropanenitrile as a protective agent is not a widely documented or common procedure in the available scientific literature.

Extensive searches for detailed application notes, experimental protocols, and quantitative data specifically describing the use of this compound for the protection of aldehydes and ketones have not yielded specific methodologies. The preponderance of available information focuses on its precursor, acetone cyanohydrin, primarily as a source of the cyanide anion for the formation of cyanohydrins, rather than the application of its methoxy derivative as a distinct protecting group.

This document, therefore, outlines the general principles of cyanohydrin ether formation, which is the class of compounds to which the protected product would belong, and provides a hypothetical framework for its potential application based on related chemical transformations. The protocols and data presented are extrapolated from known reactions of similar compounds and should be considered theoretical until validated by experimental evidence.

General Concept: Cyanohydrin Ether Formation

The protection of a carbonyl group using a reagent like this compound would theoretically proceed through the formation of a cyanohydrin ether. This transformation involves the addition of the elements of this compound across the carbonyl double bond.

Proposed Reaction Pathway

The reaction would likely require catalysis to proceed efficiently. Both acid and base catalysis are plausible routes, leading to the formation of a new C-O and C-C bond at the carbonyl carbon.

Caption: Proposed protection of a carbonyl group.

Hypothetical Experimental Protocols

The following protocols are theoretical and based on general procedures for related transformations. Optimization would be necessary for specific substrates.

Acid-Catalyzed Protection of an Aldehyde (e.g., Benzaldehyde)

-

To a solution of benzaldehyde (1.0 mmol) in an anhydrous, inert solvent such as dichloromethane (10 mL) at 0 °C, add a catalytic amount of a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, 0.1 mmol) or a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 mmol).

-

Slowly add this compound (1.2 mmol) to the reaction mixture.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Base-Catalyzed Protection of a Ketone (e.g., Acetophenone)

-

To a solution of acetophenone (1.0 mmol) in an anhydrous aprotic solvent such as tetrahydrofuran (10 mL), add a catalytic amount of a non-nucleophilic base (e.g., sodium hydride, 0.1 mmol, handled with extreme caution).

-

Add this compound (1.2 mmol) to the mixture.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the starting material is consumed, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify by flash chromatography.

Proposed Deprotection Protocol

The cleavage of the cyanohydrin ether to regenerate the carbonyl compound would likely be achieved through hydrolysis under acidic conditions.

Caption: Proposed deprotection of a cyanohydrin ether.

Acidic Hydrolysis

-

Dissolve the protected carbonyl compound (1.0 mmol) in a mixture of tetrahydrofuran and water (e.g., 4:1 v/v, 10 mL).

-

Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid, 0.2 mL).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the regenerated aldehyde or ketone by column chromatography or distillation.

Data Presentation (Hypothetical)

As no experimental data has been found, the following table is a template for how such data would be presented. It is populated with hypothetical values to illustrate its structure.

| Entry | Substrate | Catalyst | Time (h) | Yield (%) |

| 1 | Benzaldehyde | TMSOTf | 4 | 85 |

| 2 | 4-Nitrobenzaldehyde | p-TsOH | 6 | 78 |

| 3 | Cyclohexanone | NaH | 12 | 65 |

| 4 | Acetophenone | NaH | 18 | 55 |

Disclaimer: The information provided above is based on general chemical principles and is for informational purposes only. The use of this compound as a protecting group for aldehydes and ketones is not a well-established method, and the hypothetical protocols have not been experimentally validated. Researchers should exercise caution and conduct thorough literature searches and small-scale feasibility studies before attempting these procedures. The handling of cyanide-containing compounds requires strict safety precautions in a well-ventilated fume hood.

Application Notes and Protocols for the Deprotection of 2-Methoxy-2-methylpropanenitrile Ethers

Introduction

The 2-methoxy-2-methylpropanenitrile (MMP) moiety, when used as a protecting group for alcohols, forms a tertiary ether linkage that is structurally analogous to a ketal. While not a conventional protecting group found in mainstream literature, its deprotection can be effectively achieved by leveraging established methodologies for acetal and ketal cleavage. The core of this process relies on the lability of the ketal functional group under acidic conditions, which allows for the regeneration of the parent alcohol.

A critical consideration in the deprotection of MMP ethers is the presence of the nitrile functional group. Nitriles are susceptible to hydrolysis to form amides and subsequently carboxylic acids under harsh acidic conditions, particularly with prolonged heating[1][2][3][4]. Therefore, the successful deprotection of MMP ethers hinges on the selection of mild and chemoselective reagents that can cleave the ketal linkage without affecting the nitrile or other sensitive functional groups within the molecule.

These application notes provide an overview of suitable deprotection methods, quantitative data for various reagent systems, detailed experimental protocols, and mechanistic diagrams to guide researchers in the selective cleavage of this compound ethers.

Deprotection Methodologies and Quantitative Data

A variety of mild acidic and neutral conditions have been developed for the deprotection of acetals and ketals, which are applicable to MMP ethers. The choice of reagent can be tailored based on the substrate's sensitivity to acid and the presence of other protecting groups. Below is a summary of effective methods.

| Reagent/Catalyst | Solvent(s) | Temperature (°C) | Typical Reaction Time | Yield (%) | Notes and Selectivity |